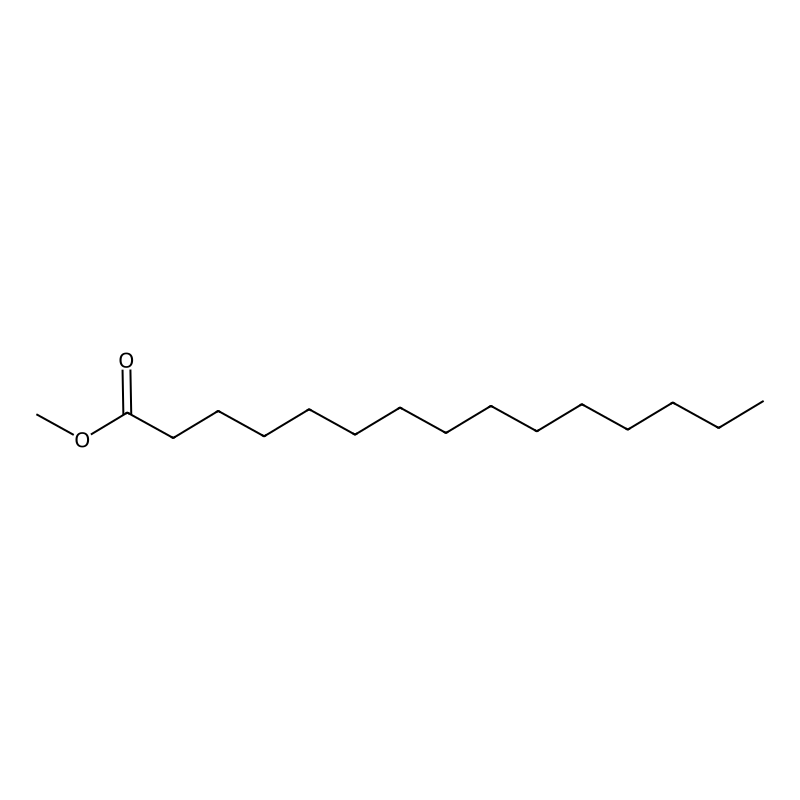Methyl pentadecanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Standard for Fatty Acid Analysis:
- Gas-Liquid Chromatography (GLC): Methyl pentadecanoate serves as a standard for the quantitative analysis of monoepoxy fatty acid methyl esters (FAMEs) using GLC. This technique allows researchers to measure the concentration of specific fatty acids in biological samples, providing insights into lipid metabolism and physiological processes. [Source: Sigma-Aldrich product page for Methyl Pentadecanoate analytical standard, ]
Internal Standard for Lipid Extraction:
- Supercritical Carbon Dioxide (SC-CO2) Extraction: Methyl pentadecanoate acts as an internal standard during the extraction of triglycerides from de-shelled Jatropha curcas L. seeds using SC-CO2. This technique allows researchers to isolate and quantify triacylglycerols, the main component of plant oils, for further analysis in biofuel research or studies on seed characteristics. [Source: Sigma-Aldrich product page for Methyl Pentadecanoate analytical standard, ]
Potential Biological Functions:
- Plant and Bacterial Metabolite: Research suggests that methyl pentadecanoate is a natural product found in various plants like Astragalus mongholicus, Aristolochia grandiflora, and Astragalus membranaceus, and may also be produced by bacteria. However, its specific biological functions in these organisms remain largely unexplored and require further investigation. [Source: National Institutes of Health, PubChem database entry for Methyl pentadecanoate, ]
Methyl pentadecanoate, also known as pentadecanoic acid methyl ester, is a fatty acid ester with the molecular formula and a molecular weight of 256.4241 g/mol. It is characterized by its long carbon chain, consisting of 15 carbon atoms and one methyl group, making it a saturated fatty acid ester. Methyl pentadecanoate is typically found in various natural fats and oils and serves as an important intermediate in chemical synthesis and as a biodiesel component .
- Specific data on the toxicity of methyl pentadecanoate is limited. However, as with most long-chain fatty acid esters, it's generally considered to have low to moderate toxicity [].
- Flammability: Methyl pentadecanoate, like other fatty acid esters, is likely flammable due to the presence of the hydrocarbon chain [].
- Hydrolysis: In the presence of water and an acid or base catalyst, methyl pentadecanoate can hydrolyze to yield pentadecanoic acid and methanol:
- Transesterification: This process involves reacting methyl pentadecanoate with alcohols to form different esters, which is particularly relevant in biodiesel production .
- Oxidation: Under oxidative conditions, methyl pentadecanoate can undergo degradation, leading to the formation of smaller aldehydes and acids, which are significant in combustion studies .
Methyl pentadecanoate exhibits various biological activities. Research indicates that it may possess antimicrobial properties, contributing to its potential applications in food preservation and pharmaceuticals. Additionally, it is being studied for its role in metabolic processes due to its fatty acid composition .
Methyl pentadecanoate can be synthesized through several methods:
- Esterification: The most common method involves the reaction of pentadecanoic acid with methanol in the presence of an acid catalyst:
- Transesterification: This method can also be employed using triglycerides from natural oils. The triglycerides react with methanol under basic or acidic conditions to yield methyl esters like methyl pentadecanoate .
Methyl pentadecanoate has several applications:
- Biodiesel Production: It serves as a component in biodiesel formulations due to its favorable combustion properties.
- Food Industry: Used as a flavoring agent or preservative due to its antimicrobial properties.
- Pharmaceuticals: Investigated for use in drug formulation and delivery systems .
- Cosmetics: Utilized in various cosmetic formulations for its emollient properties.
Studies on methyl pentadecanoate's interactions have focused on its behavior in biological systems and its effects when combined with other compounds. Research indicates that it may interact with cell membranes due to its fatty acid structure, influencing membrane fluidity and permeability. Additionally, its interactions with various enzymes involved in lipid metabolism are under investigation .
Methyl pentadecanoate shares similarities with other fatty acid esters but also exhibits unique characteristics due to its specific carbon chain length. Below is a comparison with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl tetradecanoate | One less carbon; used in similar applications | |
| Methyl hexadecanoate | One more carbon; commonly found in animal fats | |
| Methyl stearate | Two more carbons; widely used as a lubricant | |
| Methyl oleate | Contains a double bond; used in biodiesel |
Methyl pentadecanoate's unique carbon chain length makes it particularly interesting for specific applications where properties like melting point and solubility are crucial .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Corrosive
Other CAS
7132-64-1
Wikipedia
Use Classification
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
General Manufacturing Information
Fatty acids, C12-18, Me esters: ACTIVE







